molecular formula C19H20ClN7O2 B12170356 N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide

N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide

Cat. No.: B12170356
M. Wt: 413.9 g/mol
InChI Key: BDWBCPYVJRLURV-UHFFFAOYSA-N
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Description

N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide is a complex organic compound that features a purine derivative and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the purine and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of the chlorine atom can result in various substituted purine derivatives.

Scientific Research Applications

N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between purine and indole derivatives with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide involves its interaction with specific molecular targets. The purine moiety can interact with enzymes such as kinases, while the indole moiety can bind to receptors or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-hydroxyethyl)-1H-indol-4-yl]-beta-alaninamide
  • N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-ethoxyethyl)-1H-indol-4-yl]-beta-alaninamide

Uniqueness

N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide is unique due to the presence of both purine and indole moieties, which allows it to interact with a wide range of biological targets. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20ClN7O2

Molecular Weight

413.9 g/mol

IUPAC Name

3-[(2-chloro-7H-purin-6-yl)amino]-N-[1-(2-methoxyethyl)indol-4-yl]propanamide

InChI

InChI=1S/C19H20ClN7O2/c1-29-10-9-27-8-6-12-13(3-2-4-14(12)27)24-15(28)5-7-21-17-16-18(23-11-22-16)26-19(20)25-17/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,24,28)(H2,21,22,23,25,26)

InChI Key

BDWBCPYVJRLURV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl

Origin of Product

United States

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